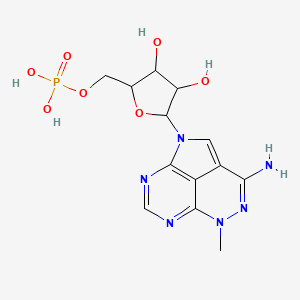

1,4,5,6,8-Pentaazaacenaphthylen-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N6O7P/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLYINUFLXOMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N6O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866901 | |

| Record name | 5-Methyl-1-(5-O-phosphonopentofuranosyl)-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

McOH < 1 (mg/mL), DMSO 1 - 5 (mg/mL), DMF < 1 (mg/mL), Trifluoroacetic acid > 50 (mg/mL), H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Borate buffer 1 - 5 (mg/mL), pH 9 Carbonate buffer 10 - 15 (mg/mL), 0.1 N HCl < 1 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |

| Record name | TRICIRABINE PHOSPHATE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/280594%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

61966-08-3 | |

| Record name | TRICIRIBINE PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular and Cellular Mechanisms of Triciribine Phosphate Action

Direct Inhibition of Akt Kinase Activity and Phosphorylation

Triciribine (B1683860) phosphate's primary mechanism involves the direct prevention of Akt phosphorylation and subsequent activation. nih.govresearchgate.netnih.gov This is achieved by binding to a specific domain on the Akt protein, which in turn disrupts the signaling cascade that leads to its activation. scienceopen.comnih.gov

Research has demonstrated that triciribine is a potent inhibitor of all three isoforms of Akt: Akt1, Akt2, and Akt3. researchgate.netnih.gov It suppresses the phosphorylation and kinase activity of each isoform, indicating a broad or "pan-Akt" inhibitory profile. nih.govnih.gov This non-selective inhibition across the Akt family is a key feature of its molecular action, as different isoforms can have distinct and sometimes non-overlapping roles in cellular processes and tumorigenesis. nih.gov

The molecular basis for triciribine phosphate's activity is its direct binding to the Pleckstrin Homology (PH) domain of the Akt protein. researchgate.netscienceopen.com Surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy studies have confirmed that triciribine phosphate (B84403) (TCN-P), but not its unphosphorylated precursor triciribine (TCN), binds to the Akt PH domain. nih.govscienceopen.com This interaction occurs in the vicinity of the binding pocket for phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial lipid second messenger. nih.gov The binding affinity of TCN-P for the Akt PH domain has been quantified, highlighting the specificity of this interaction. scienceopen.com

| Compound | Target Domain | Binding Affinity (KD) |

| Triciribine Phosphate (TCN-P) | Akt Pleckstrin Homology (PH) Domain | 690 nM nih.govscienceopen.com |

| Triciribine (TCN) | Akt Pleckstrin Homology (PH) Domain | No significant interaction observed nih.govscienceopen.com |

The activation of Akt is critically dependent on its recruitment from the cytoplasm to the plasma membrane. nih.govnih.gov This translocation is mediated by the binding of its PH domain to PIP3 at the membrane. nih.gov By binding to the PH domain, triciribine phosphate physically blocks this interaction. nih.govresearchgate.netscienceopen.com This steric hindrance prevents Akt from localizing to the cell membrane, thereby denying it access to its upstream activating kinases, such as phosphoinositide-dependent kinase 1 (PDK1) and mTORC2. nih.govnih.gov Consequently, Akt is not phosphorylated at its key activating residues (Threonine 308 and Serine 473), and the downstream signaling cascade is inhibited. nih.govnih.goviiarjournals.org

A crucial aspect of triciribine phosphate's mechanism is its high selectivity for Akt activation. In vitro studies have shown that TCN-P does not directly inhibit the kinase activity of already-activated Akt. nih.govnih.gov Furthermore, its action is independent of the upstream kinases in the pathway; it does not inhibit phosphoinositide 3-kinase (PI3K) or phosphoinositide-dependent kinase 1 (PDK1). nih.govselleckchem.com This specificity distinguishes it from other pathway inhibitors that target these upstream components, indicating that triciribine phosphate's effect is precisely focused on preventing the activation of Akt itself. nih.gov

Intracellular Biotransformation and Activation of Triciribine Phosphate

Triciribine phosphate is considered a prodrug form of triciribine. nih.gov The compound's journey to its active form involves enzymatic modification within the cell, a process essential for its ability to interact with Akt.

The conversion of the nucleoside triciribine into its active monophosphate form, TCN-P, is catalyzed by the intracellular enzyme adenosine (B11128) kinase. nih.goviiarjournals.orgiiarjournals.org This enzyme facilitates the 5'-phosphorylation of triciribine. researchgate.net The necessity of this step is demonstrated by studies showing that cancer cell lines deficient in adenosine kinase are over 5,000-fold less sensitive to triciribine. nih.govnih.gov Similarly, inhibiting adenosine kinase significantly reduces the compound's growth-inhibitory effects. nih.govresearchgate.net While triciribine phosphate is water-soluble, it is often dephosphorylated extracellularly to triciribine, which can then cross the cell membrane before being re-phosphorylated back to the active TCN-P by adenosine kinase inside the cell. nih.govresearchgate.net This intracellular phosphorylation is the critical activation step that enables TCN-P to bind to the Akt PH domain and exert its inhibitory function. researchgate.net

Extracellular De-phosphorylation and Cellular Uptake of Triciribine

Triciribine phosphate is administered as a water-soluble prodrug that requires metabolic activation to exert its biological effects. The initial step in its activation pathway occurs in the extracellular environment. In the serum, triciribine phosphate is dephosphorylated by ectophosphatases to its nucleoside form, triciribine. This conversion is crucial as the phosphorylated form is largely impermeable to the cell membrane.

Once dephosphorylated, the more lipophilic triciribine can readily traverse the plasma membrane and enter the cell. Inside the cell, triciribine undergoes re-phosphorylation at the 5'-hydroxyl group by the enzyme adenosine kinase, converting it back to triciribine phosphate, its active form. This intracellular trapping mechanism ensures the accumulation of the active compound within the target cells. The dependence on adenosine kinase for activation is highlighted by the observation that cancer cell lines deficient in this enzyme exhibit significant resistance to the cytotoxic effects of triciribine.

Downstream Signaling Cascade Modulation by Triciribine Phosphate

The primary intracellular target of triciribine phosphate is the proto-oncogene serine/threonine kinase Akt. By inhibiting the activation of Akt, triciribine phosphate modulates a wide array of downstream signaling pathways that are critical for cell survival, proliferation, and growth.

Impact on Key Akt Substrates (e.g., p70S6K, Bad)

The inhibition of Akt activation by triciribine phosphate directly affects the phosphorylation status and activity of numerous downstream substrates. One of the key downstream effectors of the Akt pathway is the ribosomal protein S6 kinase (p70S6K). Triciribine has been shown to inhibit the phosphorylation of p70S6K, leading to a downstream reduction in protein synthesis and cell growth selleckchem.com.

Another critical substrate of Akt is the pro-apoptotic protein Bad (Bcl-2-associated death promoter). In its active state, Akt phosphorylates Bad, leading to its sequestration in the cytoplasm and preventing it from promoting apoptosis. By inhibiting Akt, triciribine phosphate prevents the phosphorylation of Bad. This allows dephosphorylated Bad to translocate to the mitochondria, where it can bind to and inhibit anti-apoptotic Bcl-2 family proteins, thereby promoting apoptosis.

Regulation of Cell Proliferation and Apoptosis Pathways

The modulation of Akt signaling by triciribine phosphate has profound consequences for cell proliferation and apoptosis. The Akt pathway is a central regulator of cell cycle progression and survival. By inhibiting this pathway, triciribine phosphate can induce cell cycle arrest and trigger programmed cell death.

Numerous studies have demonstrated that triciribine inhibits the growth of various cancer cell lines in a dose-dependent manner. This anti-proliferative effect is often synergistic with other chemotherapeutic agents. Furthermore, triciribine has been shown to induce apoptosis in cancer cells, a process that is, at least in part, mediated by its effects on the Akt/Bad signaling axis. The pro-apoptotic activity of triciribine is particularly pronounced in tumors with hyperactivated Akt signaling.

| Cellular Process | Effect of Triciribine Phosphate | Key Molecular Target/Mediator |

|---|---|---|

| Cell Proliferation | Inhibition | Akt, p70S6K |

| Apoptosis | Induction | Akt, Bad |

Non-Akt Mediated Biological Effects of Triciribine Phosphate

While the inhibition of the Akt pathway is a major component of triciribine phosphate's mechanism of action, the compound also exerts biological effects through pathways independent of Akt.

Inhibition of DNA and Protein Synthesis

Triciribine was initially identified as a potent inhibitor of DNA synthesis. Its mechanism of action in this regard is dual. At lower concentrations, it primarily inhibits the initiation of new replicons. At higher concentrations, it also impedes the elongation of previously initiated DNA chains. This direct interference with DNA replication contributes significantly to its cytotoxic effects.

In addition to its effects on DNA synthesis, triciribine has also been reported to inhibit protein synthesis. While the precise mechanisms of this inhibition are not fully elucidated, it is likely a consequence of both its impact on the Akt/p70S6K pathway and potentially more direct effects on the translational machinery.

Influence on Purine (B94841) Biosynthesis Enzymes (Amidophosphoribosyltransferase, IMP Dehydrogenase)

Triciribine phosphate has been shown to inhibit key enzymes involved in the de novo purine biosynthesis pathway. Specifically, it acts as an inhibitor of amidophosphoribosyltransferase, the enzyme that catalyzes the first committed step in this pathway. Furthermore, it inhibits IMP dehydrogenase, which is responsible for the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the synthesis of guanine (B1146940) nucleotides. By disrupting the synthesis of purines, triciribine phosphate can deplete the cellular pools of essential building blocks for DNA and RNA synthesis, further contributing to its anti-proliferative and cytotoxic properties.

| Biological Process | Enzyme/Pathway Targeted | Consequence |

|---|---|---|

| DNA Synthesis | Replicon Initiation and Elongation | Inhibition of Cell Division |

| Protein Synthesis | Translational Machinery (indirectly and potentially directly) | Inhibition of Cell Growth |

| Purine Biosynthesis | Amidophosphoribosyltransferase | Depletion of Purine Nucleotides |

| IMP Dehydrogenase |

Preclinical Efficacy and Translational Research of Triciribine Phosphate

In Vitro Efficacy Across Malignancy Types

Laboratory studies using cancer cell lines have been fundamental in characterizing the anticancer effects of triciribine (B1683860) phosphate (B84403), demonstrating its ability to inhibit cancer cell growth and survival through distinct mechanisms.

Anti-proliferative and Pro-apoptotic Effects in Cancer Cell Lines

Triciribine phosphate has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. In human pancreatic cancer cells (MiaPaCa-2), both triciribine and the conventional chemotherapy drug gemcitabine (B846) inhibited cell growth in a dose-dependent manner. iiarjournals.orgnih.gov The combination of these two agents resulted in a synergistic inhibition of cancer cell growth and a more pronounced induction of apoptosis, the process of programmed cell death. iiarjournals.orgnih.gov

Similarly, in prostate cancer cell lines such as PC-3, which exhibit constitutively active Akt, triciribine treatment led to the sensitization of these cells to apoptosis induced by TRAIL (TNF-related apoptosis-inducing ligand) and anti-CD95. nih.gov This suggests that by inhibiting the pro-survival Akt pathway, triciribine lowers the threshold for apoptosis induction by other agents. nih.gov Studies in astrocytoma cells also showed that triciribine inhibits cell growth, with higher-grade tumor cell lines showing greater sensitivity to the drug. selleckchem.com

| Cancer Cell Line | Observed Effects | Key Findings |

|---|---|---|

| MiaPaCa-2 (Pancreatic) | Anti-proliferative, Pro-apoptotic | Inhibited cell growth in a dose-dependent manner; synergistically induced apoptosis when combined with gemcitabine. iiarjournals.orgnih.gov |

| PC-3, LNCaP (Prostate) | Pro-apoptotic | Sensitized cells to TRAIL- and anti-CD95-induced apoptosis by inhibiting Akt. nih.gov |

| Astrocytoma Cell Lines | Anti-proliferative | Inhibited growth, with higher-grade tumor lines showing greater sensitivity (lower GI50 values). selleckchem.com |

Selective Activity in Akt-Hyperactivated Oncogenic Models

A key characteristic of triciribine is its selective efficacy in cancer models where the Akt pathway is hyperactivated. The compound was identified from a screen of nearly 2,000 compounds as the most potent agent to selectively inhibit the growth of cells transformed by AKT2. iiarjournals.org Hyperactivation of the Akt pathway, which can be due to various genetic alterations including the loss of the tumor suppressor PTEN, is a feature of many cancers, including those of the breast, ovary, and pancreas. nih.gov

Triciribine's mechanism involves the inhibition of Akt phosphorylation at critical sites (threonine-308 and serine-473), which is essential for its full activation. nih.goviiarjournals.orgnih.gov By preventing this phosphorylation, triciribine effectively shuts down the downstream signaling that promotes cell division and survival. nih.gov This selective action suggests that triciribine may be most effective in patient populations whose tumors exhibit evidence of an overactive Akt pathway. nih.gov

In Vivo Antitumor Activity in Xenograft and Syngeneic Models

The promising results from in vitro studies have led to the evaluation of triciribine phosphate's antitumor activity in animal models, which provide a more complex biological system to assess therapeutic potential.

Efficacy in Specific Cancer Models (e.g., Pancreatic, Breast, Ovarian, Glioblastoma, Neuroblastoma)

In vivo studies have primarily utilized xenograft models, where human cancer cells are implanted into immunocompromised mice.

Breast Cancer: In preclinical models of breast cancer, particularly those resistant to standard chemotherapy, the combination of triciribine and paclitaxel (B517696) has shown significant efficacy. This combination inhibited tumor burden and increased survival in mouse models. researchgate.net

Pancreatic Cancer: While in vitro data strongly support the use of triciribine in pancreatic cancer, particularly to overcome resistance to gemcitabine, in vivo evaluations in published studies are noted as a needed next step. iiarjournals.org Xenograft models are a crucial tool for this type of preclinical drug testing. altogenlabs.com

Ovarian Cancer: Xenograft models are widely used for testing tumor response to new therapies in ovarian cancer. mdpi.com The combination of triciribine with carboplatin (B1684641) has been investigated in clinical trials for recurrent ovarian cancer, indicating a strong preclinical rationale for targeting the Akt pathway in this disease. clinicaltrials.govcancer.gov

Glioblastoma: Patient-derived xenograft (PDX) models are considered reliable for assessing drug efficacy for glioblastoma. gbmnetwork.org The PI3K/Akt pathway is a key target in this cancer, and various inhibitors have shown anti-proliferative and pro-apoptotic activity in glioblastoma xenograft models. nih.gov

Neuroblastoma: Neuroblastoma is a pediatric tumor where the Akt pathway is often activated and associated with poor prognosis. nih.gov Preclinical studies with other Akt inhibitors, such as perifosine, have demonstrated effective cytotoxicity and tumor growth inhibition in neuroblastoma xenograft models, supporting the therapeutic strategy of targeting Akt in this malignancy. nih.gov Syngeneic models, which use mouse neuroblastoma cell lines in immunocompetent mice, are also employed to test chemotherapeutic strategies. nih.gov

| Cancer Model | Model Type | Key Findings/Rationale |

|---|---|---|

| Breast Cancer | Xenograft | Combination with paclitaxel inhibited tumor burden and increased survival. researchgate.net |

| Pancreatic Cancer | Xenograft | In vivo studies are a recognized need following strong synergistic in vitro results with gemcitabine. iiarjournals.org |

| Ovarian Cancer | Xenograft | Preclinical rationale supports clinical trials combining triciribine with carboplatin. clinicaltrials.govcancer.gov |

| Glioblastoma | Xenograft/PDX | The Akt pathway is a key therapeutic target; various inhibitors show efficacy in xenograft models. nih.gov |

| Neuroblastoma | Xenograft/Syngeneic | Targeting the frequently activated Akt pathway with inhibitors has shown to be an effective cytotoxic strategy in preclinical models. nih.govnih.gov |

Combination Strategies with Triciribine Phosphate

A significant part of the preclinical research on triciribine phosphate has focused on its use in combination with conventional chemotherapy agents to enhance their efficacy or overcome resistance.

Synergistic Effects with Conventional Chemotherapy Agents (e.g., Gemcitabine, Paclitaxel, Doxorubicin (B1662922), Cyclophosphamide, Carboplatin)

The rationale behind combination strategies is that triciribine's inhibition of the Akt survival pathway can make cancer cells more vulnerable to the cytotoxic effects of traditional chemotherapy.

Gemcitabine: In pancreatic cancer cells, triciribine synergistically enhances the cytotoxic activity of gemcitabine. The combination leads to greater inhibition of cell growth and a more significant induction of apoptosis than either agent alone. iiarjournals.orgnih.gov A combination index (CI) of 0.74 was observed, indicating a synergistic effect. nih.gov

Paclitaxel: Preclinical studies in breast cancer models demonstrated that the order of drug administration was critical. Treatment with triciribine followed by paclitaxel effectively inhibited tumor burden and increased survival, whereas the reverse order did not yield the same benefit. researchgate.net

Doxorubicin and Cyclophosphamide: These agents are often used in combination chemotherapy regimens for breast cancer. The rationale for combining them with an Akt inhibitor like triciribine is to block the pro-survival signals that can lead to chemoresistance.

Carboplatin: The combination of triciribine and carboplatin has been advanced to clinical trials for women with platinum-resistant ovarian cancer, based on the hypothesis that inhibiting the Akt pathway can reverse chemoresistance. clinicaltrials.govelsevierpure.com

| Chemotherapy Agent | Cancer Type | Observed Synergistic Effect |

|---|---|---|

| Gemcitabine | Pancreatic | Synergistically enhanced cytotoxicity and apoptosis in vitro (CI = 0.74). iiarjournals.orgnih.gov |

| Paclitaxel | Breast | Order-dependent synergy; inhibited tumor burden and increased survival in vivo. researchgate.net |

| Doxorubicin | Breast | Rationale based on overcoming chemoresistance by inhibiting Akt-mediated survival signals. |

| Cyclophosphamide | Breast | Rationale based on overcoming chemoresistance by inhibiting Akt-mediated survival signals. |

| Carboplatin | Ovarian | Preclinical rationale led to clinical trials for platinum-resistant disease. clinicaltrials.govelsevierpure.com |

Efficacy in Overcoming Resistance to Targeted Therapies (e.g., ErbB2/Neu Antibody, Trastuzumab)

Triciribine phosphate has demonstrated significant preclinical efficacy in overcoming resistance to targeted therapies, particularly in breast cancers that overexpress the ErbB2/Neu (HER2) receptor. Resistance to anti-ErbB2/Neu antibodies like trastuzumab is a major clinical challenge, often linked to the loss of the tumor suppressor PTEN and subsequent hyperactivation of the PI3K/Akt signaling pathway. spandidos-publications.comnih.gov

Studies using a mouse mammary cancer cell line (MT104T) derived from genetically engineered ErbB2-positive, PTEN-deficient mice, showed that these cells were resistant to anti-ErbB2/Neu antibody treatment. spandidos-publications.comnih.gov However, the addition of triciribine, an Akt inhibitor, effectively circumvented this resistance. spandidos-publications.comnih.gov The combination of an ErbB2/Neu antibody with triciribine led to a dose- and time-dependent decrease in the viability of these resistant cells. spandidos-publications.comnih.gov

This combination therapy not only inhibited cancer cell growth but also induced a significant increase in apoptosis (programmed cell death). spandidos-publications.comnih.govresearchgate.net Mechanistically, the treatment was found to reduce the activity of both the Akt and the Erk (extracellular signal-regulated kinase) pathways, which are crucial for tumor cell survival and proliferation. spandidos-publications.com

Furthermore, research in two different spontaneous breast cancer models confirmed that combining an HER2/Neu antibody with triciribine could overcome PTEN loss-mediated resistance. nih.gov Beyond directly inhibiting signaling pathways in tumor cells, this combination treatment was also found to trigger a T-cell response within the tumor microenvironment, suggesting that both tumor-cell-autonomous and immune-mediated mechanisms contribute to its therapeutic activity. nih.gov These findings highlight the potential of triciribine as a strategy for the personalized treatment of trastuzumab-resistant breast cancer, especially in cases driven by PTEN loss or PI3K hyperactivation. spandidos-publications.comnih.govnih.gov

| Model System | Treatment | Key Findings | Reference |

|---|---|---|---|

| ErbB2/Neu-positive, PTEN-deficient mouse mammary cancer cells (MT104T) | ErbB2/Neu Antibody + Triciribine | Inhibited cell viability, induced apoptosis, and reduced Akt and Erk activity. | spandidos-publications.comnih.gov |

| PTEN-deficient human breast cancer xenograft model | Trastuzumab + Triciribine | Restored trastuzumab sensitivity, inhibited cell growth, and induced apoptosis. | nih.gov |

| Spontaneous PTEN-deficient breast cancer models | HER2/Neu Antibody + Triciribine | Overcame antibody resistance, suppressed tumor growth, and increased T-cell infiltration into the tumor. | nih.gov |

Evaluation of Triciribine Phosphate in Non-Oncological Disease Models

Antiviral Applications (e.g., HIV-1, Herpesviruses)

Triciribine has been identified as a potent and selective inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2). nih.gov Its antiviral activity extends to strains that are resistant to other antiretroviral drugs, such as the reverse transcriptase inhibitor zidovudine (B1683550) (AZT). nih.govresearchgate.net

The mechanism of action of triciribine against HIV is distinct from many other antiviral agents. It does not inhibit the key viral enzymes typically targeted by antiretrovirals, like reverse transcriptase, integrase, or protease. researchgate.netnih.gov Instead, its activity relies on its intracellular phosphorylation by the enzyme adenosine (B11128) kinase to its 5'-monophosphate form (TCN-P). nih.govnih.gov This phosphorylation is a requisite step for its anti-HIV-1 activity. nih.gov Evidence suggests that triciribine acts as a late-phase inhibitor of HIV-1 replication, even showing activity in cell lines that are chronically infected with the virus where the provirus is already integrated into the host cell's DNA. researchgate.netnih.gov

While triciribine has shown broad antiretroviral activity against a panel of HIV isolates, its efficacy against other types of viruses, such as herpesviruses, appears limited in preclinical studies. nih.gov Analogs of triciribine that were synthesized and evaluated for activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV) were found to be either less active than the parent compound or inactive.

| Virus | Activity of Triciribine | Mechanism of Action Highlights | Reference |

|---|---|---|---|

| HIV-1 | Potent and selective inhibitor, including against AZT-resistant strains. | Requires phosphorylation to TCN-P; acts as a late-phase inhibitor; involves the Nef accessory protein. | nih.govresearchgate.netnih.gov |

| HIV-2 | Potent and selective inhibitor. | Requires phosphorylation to TCN-P. | nih.govnih.gov |

| Herpesviruses (HSV-1, HCMV) | Analogs were less active or inactive in preclinical studies. | N/A |

Immunomodulatory and Anti-inflammatory Properties (e.g., Acute Graft-versus-Host Disease, Acute Lung Injury, ACE2 Expression)

Triciribine has demonstrated promising immunomodulatory and anti-inflammatory effects in preclinical models of non-oncological diseases, particularly in the context of acute lung injury.

Acute Lung Injury (ALI): Preclinical studies have shown that triciribine can promote recovery from advanced-stage acute lung injury. nih.gov It appears to exert its beneficial effects by increasing anti-inflammatory regulatory T cells. nih.gov This suggests a potential role for triciribine in managing conditions characterized by severe lung inflammation.

ACE2 Expression: Angiotensin-converting enzyme 2 (ACE2) is the primary cellular entry point for the SARS-CoV-2 virus. Research has shown that treatment with triciribine can lead to the downregulation of both the messenger RNA (mRNA) and protein levels of ACE2 in human lung alveolar epithelial cells. nih.govnih.gov Furthermore, inflammatory stimuli, such as high mobility group box 1 (HMGB1) and hyperglycemia, can increase ACE2 expression. Triciribine treatment was found to blunt this inflammation-induced increase in ACE2. nih.govnih.gov This effect on ACE2 expression suggests a potential utility for triciribine in restricting the cellular entry of SARS-CoV-2. nih.gov A nano-formulation of triciribine has also been shown to reduce ACE2 cell surface expression. miami.edu

Acute Graft-versus-Host Disease (GVHD): While triciribine's immunomodulatory properties suggest a potential application in conditions like GVHD, a life-threatening complication of allogeneic hematopoietic stem cell transplantation, there is currently a lack of direct preclinical evidence from the searched literature evaluating its efficacy in this specific disease model.

Induction of Myeloid Cell Differentiation

Triciribine has been identified as a novel inducer of myeloid cell differentiation, a therapeutic strategy used in certain types of leukemia, such as acute promyelocytic leukemia (APL). nih.govplos.org

In preclinical studies using APL (NB4) and acute myeloid leukemia (AML) M2-derived (HL-60) cell lines, triciribine was shown to potently induce differentiation. nih.govplos.org This was evidenced by morphological changes in the cells, including a significant decrease in the nuclear-to-cytoplasmic (N/C) ratio, and a potent induction of myelomonocytic surface markers, such as CD11b and CD11c. nih.govplos.org

The mechanism behind this differentiation effect appears to involve the activation of the ERK/MAPK signaling pathway. nih.govplos.org Western blot analysis demonstrated that triciribine promoted the phosphorylation of ERK1/2. nih.gov Further molecular analysis through microarrays revealed that triciribine treatment led to the enrichment of pathways related to "hematopoietic cell lineage" and "cytokine-cytokine receptor interaction." nih.govplos.org Specifically, genes within these pathways, including various interleukins and cell surface markers, were found to be upregulated following triciribine-induced differentiation. nih.govplos.org

| Cell Line | Effect of Triciribine | Upregulated Markers/Pathways | Reference |

|---|---|---|---|

| NB4 (APL) | Induces differentiation, decreases N/C ratio. | CD11b, CD11c, IL1β, CD3D, IL5RA, ITGA6, CD44, ITGA2B, CD37, CD9, CSF2RA, IL3RA. | nih.govplos.org |

| HL-60 (AML M2) | Induces differentiation, decreases N/C ratio. | CD11b, CD11c. | nih.govplos.org |

Effects on Reproductive Biology (e.g., Oocyte Maturation)

The Akt signaling pathway plays a crucial role in the regulation of oocyte maturation, a key process in female reproductive biology. researchgate.net The potential for triciribine to modulate this pathway has been explored in the context of in vitro embryo production.

A study investigating the in vitro maturation (IVM) of bovine oocytes found that the inclusion of triciribine, as a specific inhibitor of Akt, in the maturation medium resulted in an increased production of bovine embryos. This finding suggests that modulation of the Akt pathway during the maturation phase can have a positive impact on the subsequent developmental competence of the oocyte. While the research in this specific area is still emerging, it points to a potential application of triciribine in assisted reproductive technologies.

Pharmacological and Biomarker Studies of Triciribine Phosphate

Pharmacokinetic Characterization

The journey of triciribine (B1683860) phosphate (B84403) and its metabolites through the body has been a key area of research, with studies exploring its systemic exposure and how its behavior compares across different species.

Systemic Exposure and Tissue Distribution of Triciribine Phosphate and its Metabolites

Early clinical investigations into the pharmacokinetics of triciribine phosphate monohydrate (TCN-PM) and its active metabolite, triciribine, have presented a complex picture. In a phase I study involving patients with solid tumors, plasma samples were analyzed to determine the serum levels of both compounds. However, the pharmacokinetic evaluation proved challenging due to a lack of detectable drug levels beyond 24 hours in many subjects, particularly at lower doses. nih.gov This rapid clearance from the bloodstream has made it difficult to establish a comprehensive profile of systemic exposure, including key parameters like the area under the concentration-time curve (AUC) and maximum concentration (Cmax).

Interestingly, there have been observations of unpredictable plasma levels and notable inter-patient variability. researchgate.net In some instances, a decrease in drug levels was followed by a slight increase, succeeded by undetectable levels, generally occurring between 24 and 72 hours. researchgate.net At higher dose levels (35 mg/m² and 45 mg/m²), there was evidence of prolonged exposure to both TCN-PM and triciribine well beyond the 24-hour mark. researchgate.net

While comprehensive tissue distribution studies in preclinical models are not extensively detailed in publicly available literature, a noteworthy finding emerged from a necropsy specimen of a patient who had received the drug. Detectable levels of the drug were found in the liver 61 days after the last administration, suggesting the potential for prolonged retention in certain tissues. nih.gov

Interspecies Pharmacokinetic Comparisons

Pharmacodynamic Evaluation of Triciribine Phosphate

The primary mechanism of action of triciribine phosphate is the inhibition of the Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Pharmacodynamic studies have therefore centered on measuring the extent of this inhibition and its correlation with biological effects.

Inhibition of Tumor Phosphorylated Akt Levels as a Pharmacodynamic Marker

The phosphorylation of Akt (p-Akt) is a key indicator of its activation. Consequently, the inhibition of p-Akt has been established as a primary pharmacodynamic marker for triciribine phosphate. In a phase I clinical trial, patients with solid tumors exhibiting increased p-Akt levels were treated with TCN-PM. nih.gov Tumor biopsies were collected before and during treatment to assess the levels of p-Akt. nih.gov

The study revealed modest decreases in tumor p-Akt levels following therapy, particularly at the 35 mg/m² and 45 mg/m² dose levels. nih.govnih.gov These findings, although based on a small sample size, provided preliminary evidence that TCN-PM can inhibit its target in a clinical setting. nih.gov Another phase I/II study in patients with advanced hematologic malignancies also demonstrated reduced levels of phosphorylation of Akt and its substrate, Bad, consistent with the inhibition of this survival pathway. nih.gov

The mechanism behind this inhibition has been elucidated in preclinical studies. Triciribine phosphate's active metabolite, TCN-P, binds to the pleckstrin homology (PH) domain of Akt. This binding event blocks the recruitment of Akt to the plasma membrane, a crucial step for its subsequent phosphorylation and activation. nih.gov

Correlation between Pharmacodynamic Modulation and Biological Activity

The crucial question following the demonstration of target engagement is whether the degree of p-Akt inhibition correlates with a meaningful biological response, such as tumor growth inhibition. Preclinical studies have provided evidence supporting this correlation. For instance, triciribine has been shown to inhibit the growth of cancer cell lines that overexpress or have hyperactivated Akt. nih.gov

In gastroenteropancreatic neuroendocrine tumor cells, triciribine treatment led to changes in the levels of p-Akt and cyclin D1, a key regulator of the cell cycle. nih.gov Furthermore, in a model of ErbB2/Neu-positive breast cancer, the addition of triciribine was effective in overcoming antibody resistance, suggesting that its anti-Akt activity can restore sensitivity to other targeted therapies.

A study in pancreatic cancer cells demonstrated that triciribine synergistically enhanced the cytotoxic activity of the chemotherapeutic agent gemcitabine (B846). nih.gov This combination led to a significant inhibition of cancer cell growth and induction of apoptosis. nih.gov These preclinical findings suggest that the pharmacodynamic modulation of Akt by triciribine can translate into tangible anti-tumor effects, both as a single agent and in combination with other therapies. However, in the phase I study in solid tumors, single-agent activity was not observed despite the modest decreases in p-Akt. nih.gov

Development of Predictive Biomarkers for Triciribine Phosphate Response

A key goal in the development of targeted therapies is the identification of predictive biomarkers that can help select patients who are most likely to respond to treatment. Given that triciribine phosphate targets the Akt pathway, it was hypothesized that the level of p-Akt in tumors could serve as such a biomarker. The phase I study in solid tumors was designed based on this premise, enrolling only patients whose tumors displayed evidence of increased p-Akt. nih.gov

However, the results of this study and others have indicated that the relationship between baseline p-Akt levels and clinical response to triciribine phosphate may not be straightforward. One report explicitly states that it is not clear whether AKT phosphorylation, as measured by immunohistochemistry, is a predictive biomarker of response for Akt phosphorylation inhibitors. nih.gov This suggests that while p-Akt is a valid pharmacodynamic marker to assess drug activity, its utility as a predictive biomarker for patient selection remains uncertain.

The identification of reliable predictive biomarkers of response and resistance to Akt inhibitors remains an unmet need in the field. dovepress.com Further research is required to explore other potential biomarkers, which could include mutations in the PI3K/Akt pathway, the status of tumor suppressor genes like PTEN, or a more comprehensive molecular profiling of tumors.

Clinical Translation and Evaluation of Triciribine Phosphate

Early Clinical Development and Initial Findings (Pre-2000s)

The initial clinical exploration of triciribine (B1683860) phosphate (B84403) (TCN-P) began with Phase I and II trials in the 1980s and 1990s. These early studies aimed to determine the safety, tolerability, and preliminary efficacy of the drug across different cancer types.

A Phase II study in metastatic breast cancer administered TCN-P as a 24-hour infusion for five consecutive days. This trial, however, showed no objective responses among the 14 participants. nih.govnih.gov Another Phase II trial in advanced colorectal cancer also failed to demonstrate significant antitumor activity. nih.gov

More promising results were observed in a Gynecologic Oncology Group study focused on advanced squamous cell carcinoma of the cervix. In this trial, two objective responses were recorded, one of which was a complete response lasting over 19 months. nih.gov Despite these occasional responses, the early trials were often hampered by significant toxicities, and a consensus emerged that as a single agent, triciribine phosphate had limited radiographic activity, leading to a decline in its investigation. nih.gov

Contemporary Phase I and Phase II Clinical Trials of Triciribine Phosphate

Renewed interest in triciribine phosphate emerged with a greater understanding of the Akt pathway's role in cancer. Contemporary trials have been more strategic, often incorporating biomarker analysis to select patients more likely to respond.

Later Phase I studies were designed to assess triciribine phosphate in patients with advanced solid tumors whose cancers showed evidence of activated Akt. nih.govclinicaltrials.gov One such dose-escalation study administered the drug on days 1, 8, and 15 of a 28-day cycle to a cohort of 19 subjects with various solid tumors. nih.gov While the primary objective was to measure the drug's effect on Akt phosphorylation in tumor tissue, the study also evaluated clinical activity. The results indicated that triciribine phosphate could inhibit its target at tolerable doses. nih.govnih.gov However, no significant single-agent activity was observed in this patient population selected for activated Akt. nih.govnih.gov These findings suggested that the future of triciribine phosphate likely lay in combination therapies rather than as a monotherapy. nih.gov

Recognizing the limitations of monotherapy, researchers began to explore triciribine phosphate in combination with standard chemotherapy agents.

In breast cancer , a Phase I/II clinical trial was initiated to evaluate triciribine phosphate in combination with paclitaxel (B517696), followed by doxorubicin (B1662922) and cyclophosphamide, for patients with stage IIB-IV disease. mycancergenome.orgnih.gov The rationale was that inhibiting the Akt survival pathway could overcome chemoresistance. Preclinical data suggested that this combination could be particularly effective against tumors overexpressing the oncogene ZNF217, which is linked to reduced response to therapy. nih.gov

For ovarian cancer , a study was designed to test triciribine phosphate in combination with carboplatin (B1684641) for patients with recurrent, platinum-resistant disease. cancer.gov The primary goals were to assess the safety and potential efficacy of this combination in a patient population with limited treatment options. cancer.gov

Clinical Trials of Triciribine Phosphate in Solid Tumors

| Trial Identifier | Phase | Cancer Type | Combination Agents | Key Objective |

|---|---|---|---|---|

| NCT01697293 | I/II | Breast Cancer | Paclitaxel, Doxorubicin, Cyclophosphamide | Determine recommended Phase II dose and pathologic response rate. mycancergenome.org |

| N/A | N/A | Ovarian Cancer | Carboplatin | Assess safety and efficacy in platinum-resistant recurrent ovarian cancer. cancer.gov |

The Akt pathway is also a critical driver in various hematologic cancers, making triciribine phosphate a candidate for investigation in these diseases.

A Phase I study evaluated triciribine phosphate in 41 patients with advanced hematologic malignancies, the majority of whom had Acute Myeloid Leukemia (AML) . nih.gov The study found the therapy to be well-tolerated and demonstrated a reduction in the phosphorylation of Akt and its downstream targets, confirming target engagement. nih.gov While clinical responses were modest, some patients experienced improvements in platelet and neutrophil counts. ashpublications.org More recent research has identified that triciribine phosphate can selectively inhibit the growth of FLT3-ITD-positive AML cells by directly targeting STAT5, suggesting a potential new application for the drug in this specific AML subtype. nih.gov

In the context of Acute Lymphoblastic Leukemia (ALL) , preclinical studies have shown that triciribine phosphate can induce cell cycle arrest and apoptosis in T-cell ALL (T-ALL) cell lines. nih.gov It demonstrated a synergistic effect when combined with vincristine, a standard chemotherapy agent used in ALL treatment. nih.gov These findings support the potential for clinical investigation of triciribine phosphate in combination regimens for T-ALL. nih.gov

Clinical Trials of Triciribine Phosphate in Hematologic Malignancies

| Disease | Phase | Number of Patients | Key Findings |

|---|---|---|---|

| Advanced Hematologic Malignancies (mostly AML) | I | 41 | Well-tolerated; demonstrated target inhibition; modest clinical improvements observed. nih.govashpublications.org |

| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Preclinical | N/A (Cell lines) | Induced apoptosis and showed synergy with vincristine. nih.gov |

Assessment of Clinical Efficacy and Safety Outcomes

Across numerous trials, the clinical efficacy of triciribine phosphate as a single agent has been limited. nih.govnih.gov Early studies reported infrequent objective responses and were often complicated by toxicity. nih.gov Contemporary Phase I trials in biomarker-selected populations also failed to show significant single-agent antitumor activity. nih.gov

However, the safety profile in more recent studies, particularly with weekly dosing schedules, has been found to be tolerable. nih.govashpublications.org In a Phase I study involving patients with advanced hematologic malignancies, the treatment was generally well-tolerated. nih.gov The collective data suggest that while monotherapy is not a viable path forward, the safety profile supports its use in combination with other anticancer agents. nih.govnih.gov The ultimate clinical utility of triciribine phosphate will depend on the success of these combination strategies in enhancing the efficacy of standard treatments without introducing prohibitive toxicity.

Patient Stratification and Biomarker-Driven Clinical Trial Design

A significant shift in the clinical evaluation of triciribine phosphate has been the adoption of biomarker-driven trial designs. clinicaltrials.gov The understanding that triciribine phosphate targets the Akt pathway has led to the hypothesis that tumors with hyperactivated Akt would be most sensitive to the drug.

Phase I studies have prospectively enrolled patients whose tumors exhibit high levels of phosphorylated Akt (p-Akt), as determined by immunohistochemistry (IHC). nih.govclinicaltrials.govaacrjournals.org This approach aims to enrich the study population with patients most likely to benefit, a core principle of precision medicine. precisionlife.com These trials have successfully demonstrated that triciribine phosphate can inhibit its intended target in patients. nih.gov

While p-Akt expression has been the primary biomarker used for patient selection, the lack of single-agent efficacy even in this "enriched" population suggests that it may not be a sufficient predictive biomarker on its own. nih.gov Future research may identify other biomarkers or molecular signatures that can more accurately predict which patients will respond to triciribine phosphate, particularly within combination therapy regimens. nih.gov This ongoing effort to refine patient stratification is critical for maximizing the potential therapeutic benefit of targeted agents like triciribine phosphate. precisionlife.com

Mechanisms of Resistance to Triciribine Phosphate and Overcoming Strategies

Intrinsic and Acquired Resistance Mechanisms

Resistance to Triciribine (B1683860) Phosphate (B84403) can be present from the outset (intrinsic) or develop over the course of treatment (acquired). This resistance is often multifactorial, involving cellular adaptations and specific molecular changes that reduce the drug's effectiveness.

To investigate the mechanisms of resistance, various cellular models have been developed and studied. These models are instrumental in identifying the molecular underpinnings of resistance and testing strategies to overcome it.

Pancreatic Cancer Cell Lines: Human pancreatic cancer MiaPaCa-2 cells have been used to study how Triciribine can overcome resistance to other chemotherapeutic agents. nih.goviiarjournals.org In pancreatic cancer, abnormal activation of Protein Kinase B (AKT) is a known mechanism of chemoresistance to gemcitabine (B846). nih.goviiarjournals.org Studies using MiaPaCa-2 cells have shown that Triciribine can synergistically enhance the cytotoxic activity of gemcitabine, suggesting its potential to overcome AKT-mediated resistance. nih.goviiarjournals.orgiiarjournals.org

Breast Cancer Cell Lines: A mouse mammary cancer cell line derived from ErbB2/Neu-positive/PTEN-deficient tumors was established to model resistance to anti-ErbB2/Neu antibody treatment. nih.gov In this model, the loss of PTEN leads to hyperactivation of Akt, conferring resistance. nih.govnih.gov This cell line has been crucial in demonstrating that the addition of Triciribine can overcome this resistance. nih.gov

Virus-Resistant Isolates: To understand its mechanism of action as an antiviral agent, HIV-1 isolates resistant to Triciribine were selected. asm.org Analysis of these resistant strains helps to identify the specific viral or cellular components that are essential for the drug's activity and how they are altered in the resistant variants. asm.org

| Cell Line Model | Cancer Type/Virus | Key Resistance Feature Studied | Findings |

| MiaPaCa-2 | Pancreatic Cancer | AKT-mediated resistance to gemcitabine | Triciribine synergistically enhances gemcitabine's cytotoxicity. nih.goviiarjournals.orgiiarjournals.org |

| MT104T | Breast Cancer (ErbB2+/PTEN-deficient) | PTEN loss leading to Akt hyperactivation and antibody resistance | Triciribine overcomes resistance to anti-ErbB2/Neu antibody treatment. nih.gov |

| HIV-1IIIB Isolates | HIV-1 | Development of resistance to Triciribine's antiviral effect | Used to identify the mechanism of action and resistance pathways. asm.org |

The efficacy of Triciribine Phosphate is critically dependent on its intracellular activation. Once inside the cell, Triciribine is converted to its active form, Triciribine Phosphate (TCN-P), by the enzyme adenosine (B11128) kinase. nih.govasm.orgnih.gov This phosphorylation step is essential for its therapeutic activity. asm.org

The status of adenosine kinase is, therefore, a primary molecular determinant of resistance.

Requirement for Phosphorylation: Both the anticancer and antiviral activities of Triciribine require its phosphorylation to TCN-P. asm.org This active metabolite is what ultimately inhibits the AKT signaling pathway. nih.gov

Adenosine Kinase Deficiency: A lack of or reduced activity of adenosine kinase leads to profound resistance. Cells that lack adenosine kinase are significantly less sensitive to Triciribine, with one report indicating a 5,000-fold lower activity of the drug in such cells. selleckchem.com Studies with other nucleoside analogs have also shown that inactivating alterations in adenosine kinase were present in all resistant clones, confirming the enzyme's critical role. jci.org Therefore, the expression and functional status of adenosine kinase can serve as a biomarker to predict sensitivity or resistance to Triciribine Phosphate. jci.org

Therapeutic Approaches to Circumvent Triciribine Phosphate Resistance

Given the known mechanisms of resistance, researchers have focused on developing therapeutic strategies to bypass or overcome these limitations. The primary approach involves the rational design of combination therapies and the identification of alternative cellular pathways that can be exploited.

Combining Triciribine Phosphate with other therapeutic agents is a key strategy to enhance its efficacy and overcome resistance. researchgate.netnih.gov The rationale is to simultaneously target multiple nodes in cancer signaling pathways or to use Triciribine to re-sensitize cancer cells to other drugs.

Targeting Parallel Pathways: In many cancers, resistance to a targeted therapy arises from the activation of alternative or "bypass" signaling pathways that compensate for the inhibited pathway. amegroups.orgnih.gov A rational approach involves combining Triciribine with inhibitors of these compensatory pathways. For instance, combining AKT inhibitors with inhibitors of the MEK or PIM signaling pathways has shown promise in preclinical models. mdpi.comresearchgate.net

Overcoming Chemoresistance: Triciribine has been effectively combined with standard chemotherapeutic agents to overcome acquired resistance.

With Gemcitabine: In pancreatic cancer models where AKT hyperactivation causes gemcitabine resistance, the combination of Triciribine and gemcitabine results in synergistic inhibition of cancer cell growth and induction of apoptosis. nih.goviiarjournals.orgiiarjournals.org

With Paclitaxel (B517696): In breast cancer models, combining Triciribine with the microtubule inhibitor paclitaxel has demonstrated order-specific efficacy, with the sequence of Triciribine followed by paclitaxel being most effective at inhibiting tumor growth and increasing survival. nih.gov

With Antibody Therapy: In breast cancer cells resistant to anti-ErbB2/Neu antibodies due to PTEN loss, the addition of Triciribine resensitized the cells to the antibody treatment, leading to greatly induced apoptosis. nih.gov

| Combination Agent | Cancer Model | Rationale for Combination | Outcome |

| Gemcitabine | Pancreatic Cancer | Overcome AKT-mediated gemcitabine resistance. nih.goviiarjournals.org | Synergistic cytotoxicity and apoptosis induction. iiarjournals.org |

| Paclitaxel | Breast Cancer | Overcome Zfp217-induced chemoresistance. nih.gov | Order-dependent inhibition of tumor burden and increased survival. nih.gov |

| Anti-ErbB2/Neu Antibody | Breast Cancer (PTEN-deficient) | Overcome resistance mediated by PTEN loss and Akt hyperactivation. nih.gov | Induced apoptosis and resensitization to antibody therapy. nih.gov |

| Tipifarnib (Farnesyltransferase Inhibitor) | Breast Cancer | Inhibit multiple signal transduction pathways simultaneously. | Synergistic inhibition of cell growth and significant tumor regression. aacrjournals.org |

Nucleotide salvage pathways are cellular mechanisms for recycling nucleobases and nucleosides that are formed during the degradation of DNA and RNA. mdpi.commdpi.com These pathways provide an alternative route for nucleotide synthesis, distinct from the energy-intensive de novo synthesis pathway. mdpi.com

Cancer cells can exploit these salvage pathways to resist chemotherapeutic agents that target de novo nucleotide synthesis. mdpi.com Since Triciribine is a nucleoside analog that requires phosphorylation by adenosine kinase—a key enzyme in the purine (B94841) salvage pathway—the activity of these pathways is directly linked to its mechanism of action. While upregulation of salvage pathways can contribute to resistance against antimetabolites by providing an alternative source of nucleotides, the reliance of Triciribine on a salvage pathway enzyme (adenosine kinase) for its activation presents a unique scenario. A cell's ability to utilize or bypass specific salvage pathways could theoretically influence its sensitivity to Triciribine. Identifying how cancer cells modulate these pathways in response to therapy could open new avenues for intervention, potentially by co-targeting other enzymes within the salvage or de novo synthesis pathways to prevent metabolic escape. researchgate.netmdpi.com

Future Research Directions and Unanswered Questions for Triciribine Phosphate

Novel Analog Development and Structure-Activity Relationship Studies

A primary focus of future research is the rational design and synthesis of novel triciribine (B1683860) analogs to improve efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications affect the compound's biological activity. criteriuminc.com

One notable SAR study explored the effects of structural modifications at the 6-position of the triciribine molecule. patsnap.com Researchers synthesized a series of 6-N-acyltriciribine analogues and evaluated their antiviral activity, particularly against Human Immunodeficiency Virus type 1 (HIV-1). The study found that the length of the acyl carbon chain directly influenced the compound's anti-HIV-1 activity, with the N-heptanoyl group identified as having the optimal chain length for potency. patsnap.com These findings suggest that the 6-position is a viable site for modification to enhance therapeutic effects. Further investigations indicated that these analogs likely act as prodrugs, being metabolized to triciribine and subsequently phosphorylated to the active triciribine phosphate (B84403) (TCN-P) by adenosine (B11128) kinase. patsnap.com

Future SAR studies should continue to explore modifications at various positions on the triciribine scaffold. The goal is to identify analogs with superior activity against cancer cells or other pathogens, potentially with reduced off-target effects. Computational modeling and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analyses can accelerate this process by predicting the biological activity of novel designs before synthesis, optimizing the allocation of research resources. criteriuminc.com

| Modification Site | Analog Type | Key Finding | Implication |

|---|---|---|---|

| 6-Position | 6-N-Acyl derivatives | The carbon chain length of the N-acyl group influences anti-HIV-1 activity. | Allows for potency optimization. |

| 6-Position | N-heptanoyl group | Identified as the optimal carbon chain length for anti-HIV-1 activity. | Provides a lead structure for future analog development. |

| - | 6-N-Acyl derivatives | Metabolized to Triciribine and then Triciribine Phosphate (TCN-P). | Suggests a prodrug mechanism of action. |

Integration of Triciribine Phosphate into Personalized Medicine Approaches

The integration of triciribine phosphate into personalized medicine is a critical step toward maximizing its therapeutic benefit. Personalized medicine aims to tailor treatment to an individual's unique biological characteristics, moving away from a "one-size-fits-all" approach. icr.ac.uk For triciribine phosphate, this primarily involves identifying biomarkers that can predict patient response.

The mechanism of triciribine phosphate, which involves inhibiting the activation of the serine/threonine kinase AKT, provides a clear direction for biomarker development. nih.gov The PI3K/AKT signaling pathway is frequently dysregulated in many cancers, leading to hyper-activated AKT. nih.govaacrjournals.org Research has shown that triciribine phosphate is particularly effective in cells with overexpressed or hyperactivated AKT. nih.gov

Clinical studies have begun to apply this concept by enrolling patients whose tumors exhibit evidence of increased AKT phosphorylation (p-AKT), as measured by techniques like immunohistochemistry (IHC). nih.govmycancergenome.org This "biomarker-driven" approach ensures that the drug is administered to patients most likely to respond. Future research should focus on:

Validating p-AKT as a predictive biomarker: Larger, prospective clinical trials are needed to confirm that high levels of p-AKT in tumors reliably predict a positive response to triciribine phosphate.

Identifying other biomarkers: Beyond p-AKT, genetic mutations in the PI3K/AKT pathway (e.g., PTEN loss or PIK3CA mutations) may also predict sensitivity and should be systematically investigated. nih.gov

Developing companion diagnostics: The creation of standardized, reliable diagnostic tests for these biomarkers is essential for their widespread clinical use.

By identifying the specific patient populations who will benefit most, personalized medicine approaches can enhance the efficacy of triciribine phosphate and guide its use in combination therapies. mrc.ac.uk

Exploration of Triciribine Phosphate in Rare Diseases and Neglected Indications

While initially developed as an anti-cancer agent, the unique mechanism of triciribine phosphate presents opportunities for its use in other therapeutic areas, including rare and neglected diseases.

A significant recent discovery is the identification of triciribine as a small molecule capable of inducing fetal hemoglobin (HbF). nih.gov This finding has profound implications for the treatment of sickle cell disease (SCD), a rare genetic blood disorder. Increased levels of HbF can interfere with the sickling process of red blood cells, mitigating the severe symptoms of the disease. Triciribine represents a novel potential therapeutic agent for SCD, and further preclinical and clinical investigation in this area is a high-priority research direction. nih.gov

Additionally, early research has established triciribine's activity against HIV-1. patsnap.com While many effective antiretroviral therapies exist, the development of new agents with novel mechanisms of action remains important for combating drug resistance. Further exploration of triciribine and its analogs for HIV treatment, possibly in combination with other antiretrovirals, is warranted. Conversely, studies have shown that triciribine and its 6-N-acyl analogues are largely inactive against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV), helping to define its specific spectrum of antiviral activity. patsnap.com

Future research should systematically screen triciribine phosphate against a wider range of pathogens and in models of various rare diseases where the AKT pathway is implicated.

Advanced Methodologies for Investigating Triciribine Phosphate Mechanisms and Efficacy

A deeper understanding of triciribine phosphate's mechanism of action and its effects on cellular systems requires the application of advanced research methodologies. Such techniques can provide high-resolution insights that are unattainable with conventional methods.

Studies have already employed a range of sophisticated approaches to elucidate how triciribine phosphate works. It has been established that triciribine is a prodrug that is converted to its active monophosphate form, TCN-P, inside the cell. researchgate.net TCN-P does not directly inhibit the kinase activity of AKT. Instead, it functions by binding to the pleckstrin homology (PH) domain of AKT, which prevents AKT from moving to the cell membrane—a critical step required for its activation by upstream kinases like PDK1. researchgate.net

Methodologies used to uncover this mechanism include:

Biophysical Techniques: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy were used to demonstrate the direct binding of TCN-P, but not triciribine itself, to the PH domain of AKT. researchgate.net

Cell Imaging: Immunofluorescence and analysis of subcellular fractions confirmed that triciribine treatment prevents the translocation of AKT to the plasma membrane in response to growth factor stimulation. researchgate.net

Computational Modeling: Molecular docking studies have provided a theoretical model of how TCN-P fits into the binding pocket of the AKT PH domain, suggesting it mimics the binding of the natural signaling molecule PIP3. researchgate.net

Future investigations should leverage other cutting-edge techniques such as cryo-electron microscopy (cryo-EM) to solve the high-resolution structure of AKT in complex with TCN-P. Furthermore, systems biology approaches, including proteomics and phosphoproteomics, can map the global changes in protein phosphorylation following treatment, revealing the full spectrum of pathways modulated by the drug.

| Methodology | Application | Key Finding |

|---|---|---|

| Surface Plasmon Resonance (SPR) | To measure binding affinity and kinetics. | Demonstrated that TCN-P, but not Triciribine, binds directly to the PH domain of AKT. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To identify binding interactions at the atomic level. | Confirmed the interaction between TCN-P and the AKT PH domain. |

| Immunofluorescence | To visualize protein localization within cells. | Showed that Triciribine prevents AKT from translocating to the plasma membrane. |

| Molecular Docking | To computationally model protein-ligand interactions. | Provided a model of TCN-P binding within the PIP3-binding pocket of the PH domain. |

| Western Blotting / IHC | To measure levels of specific proteins (e.g., p-AKT) in cells and tissues. mycancergenome.org | Used to confirm inhibition of AKT phosphorylation in tumors and as a biomarker. mycancergenome.org |

Global Collaborative Initiatives in Triciribine Phosphate Research

Accelerating the development of triciribine phosphate will require enhanced collaboration among researchers, institutions, and companies across the globe. The complexity of modern drug development, from basic research to multi-center clinical trials, necessitates a coordinated effort.

The development of triciribine phosphate has already involved partnerships between public and private entities, such as the National Cancer Institute (NCI) and pharmaceutical companies like VioQuest Pharmaceuticals and Prescient Therapeutics. patsnap.com Furthermore, individual research studies have featured international co-authorship, for example, between institutions in the United States and Japan, indicating existing cross-border scientific cooperation. nih.gov

Future progress would be greatly facilitated by establishing more formal global initiatives. These could take the form of:

International Research Consortia: Modeled after successful groups like the Academic Breast Cancer Consortium (ABRCC), a dedicated triciribine or AKT-inhibitor consortium could bring together leading academic centers to design and rapidly execute innovative clinical trials. criteriuminc.com

Public-Private Partnerships: Expanding collaborations between government research bodies (like the NCI), academia, and the pharmaceutical industry can streamline the transition from preclinical discoveries to clinical application.

Large-Scale International Clinical Trials: For many targeted therapies, large, multi-national trials are necessary to recruit sufficient numbers of patients with specific biomarkers. The phase III trial for the AKT inhibitor capivasertib, which enrolled patients across 20 countries, serves as a model for the scale of collaboration that may be needed for triciribine phosphate's late-stage development. icr.ac.uk

Such initiatives would foster data sharing, reduce redundancy, and leverage diverse expertise and patient populations, ultimately accelerating the evaluation and potential approval of triciribine phosphate for various indications.

Q & A

Q. What is the primary molecular target of Triciribine phosphate in cancer research, and how can researchers validate its inhibitory activity in vitro?

Triciribine phosphate (TCN-P) selectively inhibits Akt isoforms (Akt-1, -2, -3) by binding to their pleckstrin homology (PH) domain, preventing phosphorylation and activation . To validate inhibition:

- Perform kinase activity assays using recombinant Akt proteins to measure IC50 values (reported as 130 nM in intact cells) .

- Use Western blotting to assess phosphorylation levels of Akt substrates (e.g., GSK-3β, FOXO) in cancer cell lines with hyperactivated Akt .

- Prioritize cell lines lacking adenosine kinase, as TCN-P’s activity is enhanced in such models due to reduced metabolic conversion .

Q. What experimental models are most appropriate for studying Triciribine phosphate’s antitumor effects?

- In vitro : Use cancer cell lines with documented Akt hyperactivation (e.g., breast cancer, leukemia) .

- In vivo : Employ xenograft models with Akt-driven tumors. Monitor tumor regression and apoptosis via immunohistochemistry (e.g., cleaved caspase-3 staining) .

- Include controls for adenosine kinase expression, as its absence increases TCN-P efficacy .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro Akt inhibition potency (IC50) and cellular efficacy observed in Triciribine phosphate studies?

Discrepancies may arise from:

- Cellular uptake limitations : Use liposomal delivery or assess membrane permeability via LC-MS/MS quantification of intracellular TCN-P .

- Off-target effects : Perform kinome-wide profiling to rule out interactions with PI3K, PKA, or PKC .

- Akt isoform specificity : Use isoform-specific knockdown (siRNA/CRISPR) to clarify contributions of Akt-1 vs. Akt-2/3 .

Q. What methodological considerations are critical when designing combination therapies involving Triciribine phosphate and PI3K inhibitors?

- Synergy testing : Use Chou-Talalay assays to calculate combination indices (CI) across dose matrices .

- Temporal sequencing : Administer PI3K inhibitors (e.g., BKM120) before TCN-P to maximize Akt pathway blockade .

- Toxicity monitoring : Track metabolic effects (e.g., hyperglycemia, hepatic toxicity) observed in clinical trials .

Q. Why might Triciribine phosphate show variable immunomodulatory effects across different assay systems, and how can this be resolved?

- Assay sensitivity : TCN-P exhibited ~1,000-fold higher activity in AlphaLISA screens compared to multiplex cytokine assays, suggesting platform-dependent detection limits .

- Cell-type specificity : Test primary human PBMCs alongside immortalized lines to assess immune cell responses .

- Orthogonal validation : Confirm findings with flow cytometry or single-cell RNA sequencing to resolve discrepancies .

Data Analysis & Contradiction Management

Q. How can researchers reconcile conflicting reports on Triciribine phosphate’s efficacy in adjuvant screens versus standalone antitumor activity?

- Context-dependent activity : In adjuvant screens, TCN-P’s weak cytokine induction (e.g., TNF-α) may limit immune-mediated antitumor effects despite strong Akt inhibition .

- Mechanistic prioritization : Use COMPARE analyses to correlate TCN-P’s cytotoxicity patterns with known Akt inhibitors (e.g., r = 0.35–0.6 in GI50/TGI assays) .

Q. What strategies can mitigate dose-limiting toxicities (e.g., hyperglycemia, hepatic toxicity) observed in Triciribine phosphate clinical trials?

- Biomarker-driven dosing : Stratify patients based on p-Akt levels to minimize off-target effects .

- Prodrug development : Explore formulations that reduce systemic exposure while maintaining tumor-specific Akt inhibition .

Molecular & Translational Characterization

Q. How does Triciribine phosphate’s structure influence its pharmacokinetic and pharmacodynamic properties?

- Molecular features : The phosphorylated tricyclic nucleoside structure (C13H16N6O4; MW 320.31 g/mol) enhances cellular uptake but limits oral bioavailability .

- Metabolic activation : Adenosine kinase converts TCN to TCN-P intracellularly; monitor enzyme expression in preclinical models .

Q. What transcriptional regulatory roles does Triciribine phosphate exhibit beyond Akt inhibition?

- In yeast, TCN-P modulates transcriptional activation distance by altering enhancer-promoter interactions, a mechanism distinct from metazoans .

- Use chromatin conformation capture (3C) or RNA Pol II ChIP-seq to map chromatin remodeling effects .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in Triciribine phosphate studies given its complex mechanism?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.